FabI Enzyme Inhibition Potency (K1): Triclosan vs. 2‑Phenoxyphenol
Triclosan (the target compound) inhibits Escherichia coli FabI with a K1 of 7 pM, binding preferentially to the E·NAD⁺ complex. Removal of all three chlorine atoms to give 2‑phenoxyphenol reduces affinity by 70 000‑fold, yielding a K1 of 0.5 μM and loss of the slow‑binding step characteristic of tight‑binding inhibitors [1]. The presence of the 2,4‑dichlorophenoxy ring B and the chlorine on ring A are therefore essential for picomolar target engagement.
| Evidence Dimension | FabI (E. coli) inhibition constant K1 for E·NAD+ complex |
|---|---|
| Target Compound Data | 7 pM |
| Comparator Or Baseline | 2‑Phenoxyphenol: K1 = 0.5 μM (500 000 pM) |
| Quantified Difference | 70 000‑fold tighter binding by triclosan |
| Conditions | Wild‑type E. coli FabI; kinetic analysis using the method of Ward et al.; 2004 J. Med. Chem. study. |
Why This Matters
A 70 000‑fold difference in primary target affinity means that a de‑chlorinated analog cannot substitute for triclosan without massive dose escalation, undermining antimicrobial efficacy and cost‑effectiveness.
- [1] Sivaraman, S., Sullivan, T. J., Johnson, F., Novichenok, P., Cui, G., Simmerling, C., & Tonge, P. J. (2004). Inhibition of the Bacterial Enoyl Reductase FabI by Triclosan: A Structure–Reactivity Analysis of FabI Inhibition by Triclosan Analogues. Journal of Medicinal Chemistry, 47(3), 509–518. https://doi.org/10.1021/jm030182i View Source
